(5-Chloro-2-pyrimidyl)methyl Benzoate
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Overview
Description
(5-Chloro-2-pyrimidyl)methyl Benzoate is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . It is a derivative of pyrimidine and benzoic acid, characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-pyrimidyl)methyl Benzoate typically involves the esterification of (5-Chloro-2-pyrimidyl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-pyrimidyl)methyl Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: (5-Chloro-2-pyrimidyl)methanol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Chloro-2-pyrimidyl)methyl Benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Chloro-2-pyrimidyl)methyl Benzoate involves its interaction with specific molecular targets and pathways. The chlorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-pyrimidyl)methanol
- (5-Chloro-2-pyrimidyl)methyl acetate
- (5-Chloro-2-pyrimidyl)methyl chloride
Uniqueness
(5-Chloro-2-pyrimidyl)methyl Benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
2006278-18-6 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(5-chloropyrimidin-2-yl)methyl benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
VRWGXUFRXCCDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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